![molecular formula C17H21N3OS2 B2597503 4-(((4-methylthiazol-2-yl)thio)methyl)-N-phenylpiperidine-1-carboxamide CAS No. 1421444-90-7](/img/structure/B2597503.png)
4-(((4-methylthiazol-2-yl)thio)methyl)-N-phenylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(((4-methylthiazol-2-yl)thio)methyl)-N-phenylpiperidine-1-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs due to its ability to mimic a variety of biological active sites . It also contains a thiazole ring, which is a heterocyclic compound that is often found in drugs with antimicrobial or antifungal properties .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring and a thiazole ring, both of which are common in medicinal chemistry. The thiazole ring in particular is a planar, aromatic, and heterocyclic, often involved in pi stacking interactions in biological systems .Scientific Research Applications
Anticancer Activity
Thiazole derivatives, including our compound of interest, have shown potential as anticancer agents. Specifically, this compound inhibits matrix metalloproteinases, kinases, and anti-apoptotic BCL2 family proteins . In vitro studies demonstrated that compounds 4c, 4d, and 8c exhibit growth inhibition activity against HCT-116 cancer cells, with IC50 values ranging from 3.16 to 3.80 μM. These values compare favorably to reference drugs like harmine and cisplatin . Additionally, they display promising activity against the more resistant human colorectal cancer cell line (HT-29) .
Antibacterial Properties
Thiazoles have diverse biological activities, and some derivatives exhibit antibacterial effects. While not directly studied for our compound, related N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives have been screened for in vitro antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi . Further research could explore the antibacterial potential of our compound.
Antioxidant Activity
Certain thiazole derivatives exhibit potent antioxidant properties. For instance, 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters and 4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles have demonstrated strong DPPH radical scavenging activity . Investigating our compound’s antioxidant potential could be worthwhile.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, are known to have potential anticancer activity with a mechanism of action related to inhibition of matrix metallo-proteinases, kinases, and anti-apoptotic bcl2 family proteins .
Mode of Action
It is known that thiazole derivatives can interact with their targets, such as matrix metallo-proteinases, kinases, and anti-apoptotic bcl2 family proteins, leading to changes in cellular processes .
Biochemical Pathways
Given its potential anticancer activity, it may be inferred that it affects pathways related to cell growth and apoptosis .
Result of Action
Based on the potential anticancer activity of thiazole derivatives, it can be inferred that this compound may inhibit cell growth and induce apoptosis in cancer cells .
properties
IUPAC Name |
4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-N-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS2/c1-13-11-22-17(18-13)23-12-14-7-9-20(10-8-14)16(21)19-15-5-3-2-4-6-15/h2-6,11,14H,7-10,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEGAHSZAQYBCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((4-methylthiazol-2-yl)thio)methyl)-N-phenylpiperidine-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.